3-Nitro-5-(trifluoromethyl)pyridine
CAS No.: 1214323-87-1
Cat. No.: VC2467874
Molecular Formula: C6H3F3N2O2
Molecular Weight: 192.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214323-87-1 |
---|---|
Molecular Formula | C6H3F3N2O2 |
Molecular Weight | 192.1 g/mol |
IUPAC Name | 3-nitro-5-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-5(11(12)13)3-10-2-4/h1-3H |
Standard InChI Key | QHTGFPIKZWZGRJ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1[N+](=O)[O-])C(F)(F)F |
Canonical SMILES | C1=C(C=NC=C1[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Structure and Properties
3-Nitro-5-(trifluoromethyl)pyridine is a pyridine derivative with the molecular formula C6H3F3N2O2. The compound features a six-membered heterocyclic ring containing one nitrogen atom, with a nitro group (-NO2) attached at position 3 and a trifluoromethyl group (-CF3) at position 5. This molecular arrangement contributes to its distinct chemical behavior and applications in various fields of chemistry.
Physical Properties
The physical properties of 3-Nitro-5-(trifluoromethyl)pyridine can be understood through comparison with its related derivatives. Similar compounds such as 3-nitro-5-(trifluoromethyl)pyridin-2-amine have a molecular weight of 207.11 g/mol . By removing the amine group, 3-Nitro-5-(trifluoromethyl)pyridine would have a lower molecular weight. The compound is expected to exist as a solid at room temperature, given the nature of similar pyridine derivatives.
Structural Features
The presence of the trifluoromethyl group in the compound significantly enhances its lipophilicity, which affects its ability to penetrate biological membranes. This feature is particularly important in pharmaceutical applications where membrane permeability is a critical factor. The nitro group, positioned at carbon 3 of the pyridine ring, increases the electron-deficiency of the heterocyclic system, making it susceptible to nucleophilic substitution reactions. Together, these structural features create a compound with distinctive electronic distribution and reactivity patterns.
Spectroscopic Characteristics
Table 1: Predicted Spectroscopic Properties of 3-Nitro-5-(trifluoromethyl)pyridine
Property | Characteristic | Description |
---|---|---|
IR Spectroscopy | NO2 stretching | Strong absorption bands at approximately 1530 cm-1 (asymmetric) and 1350 cm-1 (symmetric) |
C-F stretching | Medium intensity bands at 1100-1200 cm-1 | |
NMR Spectroscopy | 1H NMR | Three distinct aromatic proton signals with characteristic splitting patterns |
19F NMR | Single signal for the trifluoromethyl group at approximately -62 ppm | |
13C NMR | Six distinct carbon signals, with C-F coupling observed for the trifluoromethyl carbon | |
Mass Spectrometry | Molecular ion | Distinctive isotope pattern characteristic of compounds containing nitrogen |
Fragment ions | Loss of NO and NO2 fragments commonly observed |
Synthesis Methods
The synthesis of 3-Nitro-5-(trifluoromethyl)pyridine typically involves multiple reaction steps, with various approaches documented in the literature. The incorporation of the trifluoromethyl group is a critical step in these synthetic pathways.
Trifluoromethylation Approaches
One significant approach to synthesizing trifluoromethyl-substituted pyridines involves the conversion of trichloromethyl precursors. According to documented methods, this can be achieved by reacting a (trichloromethyl)pyridine compound with anhydrous hydrogen fluoride (HF) in the presence of a metal halide catalyst . The reaction proceeds under superatmospheric pressure (5-1,200 psig) at elevated temperatures (150-250°C), with reaction times ranging from 1 to 100 hours . This method has been successfully applied to various pyridine derivatives and could potentially be adapted for the synthesis of 3-Nitro-5-(trifluoromethyl)pyridine.
Nitration Processes
Chemical Reactivity
The chemical behavior of 3-Nitro-5-(trifluoromethyl)pyridine is largely determined by the electronic effects of its two main substituents: the electron-withdrawing nitro group and the trifluoromethyl group.
Nucleophilic Substitution Reactions
The presence of the nitro group and trifluoromethyl group makes the pyridine ring highly electron-deficient, particularly at certain positions. This electronic arrangement facilitates nucleophilic aromatic substitution reactions, where nucleophiles can attack the electron-poor carbon atoms of the ring. The reactivity pattern of 3-Nitro-5-(trifluoromethyl)pyridine in such reactions is expected to follow principles observed in similar compounds where electron-withdrawing groups activate specific positions toward nucleophilic attack.
Reduction Reactions
The nitro group in 3-Nitro-5-(trifluoromethyl)pyridine can undergo reduction to form amino derivatives. This transformation is significant as it provides access to 3-amino-5-(trifluoromethyl)pyridine, which is a versatile intermediate for further functionalization. The reduction can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon or chemical reducing agents such as iron or zinc in acidic conditions.
Functional Group Transformations
Beyond the reactivity of the nitro group, the pyridine nitrogen offers additional sites for chemical transformations such as N-oxidation, quaternization, and coordination to metal centers. These reactions expand the utility of 3-Nitro-5-(trifluoromethyl)pyridine as a building block for more complex molecular structures.
Applications in Synthetic Chemistry
3-Nitro-5-(trifluoromethyl)pyridine serves as an important building block in the synthesis of various compounds with pharmaceutical and agrochemical significance.
Pharmaceutical Intermediates
Role in Heterocyclic Chemistry
The compound contributes significantly to the field of heterocyclic chemistry, providing access to uniquely substituted pyridine derivatives. Its reactivity pattern allows for regioselective modifications, enabling the synthesis of specifically functionalized heterocycles that might be difficult to access through other routes.
Analytical Methods for Characterization
Accurate characterization of 3-Nitro-5-(trifluoromethyl)pyridine is essential for confirming its identity, purity, and structure. Various analytical techniques can be employed for this purpose.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of trifluoromethylated compounds. These techniques can separate 3-Nitro-5-(trifluoromethyl)pyridine from its synthetic precursors, by-products, or degradation products, providing quantitative information about its purity.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, offers detailed structural information about 3-Nitro-5-(trifluoromethyl)pyridine. The 19F NMR is especially valuable for confirming the presence and environment of the trifluoromethyl group. Infrared (IR) spectroscopy can identify characteristic absorption bands of the nitro and trifluoromethyl groups, while mass spectrometry provides molecular weight confirmation and fragmentation patterns unique to the compound.
Current Research and Future Perspectives
Research involving 3-Nitro-5-(trifluoromethyl)pyridine and related compounds continues to evolve, with new applications and synthetic methodologies being explored.
Synthetic Methodology Advancements
Recent advancements in fluorination chemistry and C-H functionalization methodologies offer new approaches to synthesizing trifluoromethylated heterocycles, potentially providing more efficient routes to 3-Nitro-5-(trifluoromethyl)pyridine and its derivatives. These methodologies may operate under milder conditions and offer improved selectivity compared to traditional approaches.
Emerging Applications
The unique properties of 3-Nitro-5-(trifluoromethyl)pyridine position it as a valuable building block in emerging fields such as materials science and catalysis. Its electron-deficient nature could make it useful in the development of electron-transport materials or specialized catalysts.
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